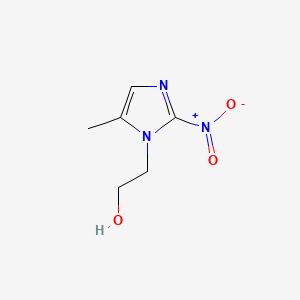

5-Methyl-2-nitroimidazole-1-ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Methyl-2-nitroimidazole-1-ethanol is a synthetic compound belonging to the class of nitroimidazoles. It is known for its antimicrobial properties and is commonly used in the treatment of infections caused by anaerobic bacteria and protozoa. The compound has a molecular formula of C6H9N3O3 and a molecular weight of 171.15 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-nitroimidazole-1-ethanol typically involves the reaction of 2-methyl-5-nitroimidazole with ethylene oxide. The process includes dissolving 2-methyl-5-nitroimidazole in a formic acid solution, followed by the addition of ethylene oxide at a temperature of 30-40°C. Sulfuric acid is added during the reaction to facilitate the process. After the reaction is complete, the formic acid is removed under reduced pressure, and the product is crystallized by adjusting the pH with sodium hydroxide .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to improve yield and reduce production costs. The use of formic acid and sulfuric acid as solvents and catalysts, respectively, is common in industrial processes .

Análisis De Reacciones Químicas

Types of Reactions

5-Methyl-2-nitroimidazole-1-ethanol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Oxidation: The compound can be oxidized to form different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Substitution: Various alkylating agents or acylating agents can be employed for substitution reactions.

Major Products Formed

Reduction: 5-Methyl-2-aminoimidazole-1-ethanol.

Oxidation: Various oxidized derivatives depending on the conditions.

Substitution: Different substituted imidazole derivatives

Aplicaciones Científicas De Investigación

5-Methyl-2-nitroimidazole-1-ethanol is widely used in scientific research due to its antimicrobial properties. It is used in:

Chemistry: As a reagent in the synthesis of other compounds.

Biology: To study the effects of nitroimidazoles on cellular processes.

Medicine: As an active ingredient in medications for treating infections caused by anaerobic bacteria and protozoa.

Industry: In the production of pharmaceuticals and as a standard in analytical chemistry .

Mecanismo De Acción

The antimicrobial activity of 5-Methyl-2-nitroimidazole-1-ethanol is primarily due to its ability to undergo reductive bioactivation in anaerobic organisms. The nitro group is reduced to form reactive nitrogen species, which then interact with the DNA of the microorganisms, causing strand breaks and inhibiting nucleic acid synthesis. This leads to cell death in the target organisms .

Comparación Con Compuestos Similares

Similar Compounds

Metronidazole: Another nitroimidazole with similar antimicrobial properties.

Tinidazole: Used to treat similar infections but has a different pharmacokinetic profile.

Benznidazole: Used primarily for the treatment of Chagas disease.

Misonidazole: Investigated for its potential use in cancer therapy as a radiosensitizer

Uniqueness

5-Methyl-2-nitroimidazole-1-ethanol is unique due to its specific structure, which allows it to be effective against a broad range of anaerobic bacteria and protozoa. Its hydroxyl group also provides additional sites for chemical modification, making it a versatile compound for various applications .

Propiedades

Número CAS |

23571-38-2 |

|---|---|

Fórmula molecular |

C6H9N3O3 |

Peso molecular |

171.15 g/mol |

Nombre IUPAC |

2-(5-methyl-2-nitroimidazol-1-yl)ethanol |

InChI |

InChI=1S/C6H9N3O3/c1-5-4-7-6(9(11)12)8(5)2-3-10/h4,10H,2-3H2,1H3 |

Clave InChI |

FIIUIEQMEKWLPT-UHFFFAOYSA-N |

SMILES canónico |

CC1=CN=C(N1CCO)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Ethoxy-2-[(3-nitrophenyl)methylideneamino]phenol](/img/structure/B14689672.png)

![4-Methoxybicyclo[2.2.2]oct-5-en-2-one](/img/structure/B14689677.png)

![2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14689696.png)